molecular formula C9H11Cl2NO B13044459 (R)-8-Chlorochroman-4-amine hcl

(R)-8-Chlorochroman-4-amine hcl

Katalognummer: B13044459
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: BXLLHMUHNIPMNB-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-8-Chlorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a chlorine atom at the 8th position of the chroman ring and an amine group at the 4th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chlorochroman-4-amine hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production of ®-8-Chlorochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-8-Chlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Amines

    Substitution: Various substituted chroman derivatives

Wirkmechanismus

The mechanism of action of ®-8-Chlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Chlorochroman-4-amine: Lacks the ®-configuration and hydrochloride salt form.

    8-Bromochroman-4-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-2-chlorochroman: Chlorine atom at the 2nd position instead of the 8th.

Uniqueness

®-8-Chlorochroman-4-amine hydrochloride is unique due to its specific ®-configuration and the presence of both chlorine and amine functional groups at distinct positions on the chroman ring. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications .

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1

InChI-Schlüssel

BXLLHMUHNIPMNB-DDWIOCJRSA-N

Isomerische SMILES

C1COC2=C([C@@H]1N)C=CC=C2Cl.Cl

Kanonische SMILES

C1COC2=C(C1N)C=CC=C2Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.